1-(2-Ethoxyethyl)cyclopentan-1-amine is an organic compound characterized by its unique structure, which includes a cyclopentane ring and an ethoxyethyl amine group. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
This compound can be synthesized through several chemical processes involving cyclopentanone and ethoxyethylamine. The synthesis typically requires specific catalysts and reaction conditions to ensure the desired product is achieved with high purity and yield.
1-(2-Ethoxyethyl)cyclopentan-1-amine belongs to the class of amines, specifically secondary amines, due to the presence of the amine functional group attached to a cyclopentane backbone. Its molecular formula is , with a molecular weight of 157.25 g/mol.
The synthesis of 1-(2-Ethoxyethyl)cyclopentan-1-amine generally involves a multi-step process:
In industrial settings, the production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. This approach allows for more efficient processing compared to traditional batch methods.
The molecular structure of 1-(2-Ethoxyethyl)cyclopentan-1-amine features:
Property | Value |
---|---|
Molecular Formula | C9H19NO |
Molecular Weight | 157.25 g/mol |
IUPAC Name | 1-(2-ethoxyethyl)cyclopentan-1-amine |
InChI | InChI=1S/C9H19NO/c1-2-11-8-7-9(10)5-3-4-6-9/h2-8,10H2,1H3 |
InChI Key | WCPJPQNSPLKJOP-UHFFFAOYSA-N |
Canonical SMILES | CCOCCC1(CCCC1)N |
1-(2-Ethoxyethyl)cyclopentan-1-amine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(2-Ethoxyethyl)cyclopentan-1-amine involves its interaction with specific biological targets, potentially acting as a ligand that binds to receptors or enzymes. This binding can modulate their activity, influencing various biochemical pathways depending on the context of its application .
The compound is typically found in powder form and has a purity level around 95% when commercially available. It is stable under normal storage conditions but should be handled with care due to potential irritant properties .
Key chemical properties include:
1-(2-Ethoxyethyl)cyclopentan-1-amine has several notable applications:
This compound's versatility makes it valuable in both research and industrial contexts, paving the way for innovative applications in various scientific fields.
CAS No.: 125-66-6
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.: 24622-61-5
CAS No.:
CAS No.: